

ZLD115: A Chemical Probe for Interrogating FTO Biology

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) modifications on mRNA. Dysregulation of FTO has been implicated in a variety of human diseases, including cancer, obesity, and neurological disorders. As such, FTO has emerged as a compelling therapeutic target. Small molecule inhibitors of FTO are invaluable tools for elucidating its biological functions and for validating its therapeutic potential.

ZLD115 is a potent and selective chemical probe for the FTO protein.[1] Developed as a derivative of the earlier FTO inhibitor FB23, **ZLD115** exhibits significant anti-leukemic properties, making it a valuable tool for studying the role of FTO in cancer biology and for the development of novel anti-cancer therapies.[2][3][4] This technical guide provides a comprehensive overview of **ZLD115**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

ZLD115 exerts its biological effects through the direct inhibition of the FTO demethylase activity. By binding to FTO, **ZLD115** prevents the removal of m6A marks from target mRNAs.







This leads to an accumulation of m6A on the transcripts of key oncogenes and tumor suppressors, thereby altering their stability and translation.

In the context of acute myeloid leukemia (AML), the anti-leukemic activity of **ZLD115** is attributed to its ability to modulate the expression of critical regulatory proteins. Specifically, inhibition of FTO by **ZLD115** leads to the upregulation of Retinoic Acid Receptor Alpha (RARA) and the downregulation of the MYC proto-oncogene.[1] This shift in the cellular landscape promotes differentiation and reduces the proliferation of leukemic cells.

Data Presentation Quantitative Data for ZLD115



Parameter	Value	Assay Type	Source
FTO Inhibition			
IC50	- 2.3 μM	PAGE-based demethylation assay	[1]
% Inhibition	>70% at 20 μM	In vitro demethylation assay	[1]
Selectivity			
ALKBH3 Inhibition	No inhibition at 200 μΜ	In vitro demethylation assay	[1]
ALKBH5 Inhibition	No inhibition at 200 μΜ	In vitro demethylation assay	[1]
Anti-proliferative Activity (IC50)			
MOLM13 (AML)	- 1.7 μM	Cell viability assay	[1]
NB4 (AML)	1.5 μΜ	Cell viability assay	[1]
HEL (AML)	10.3 ± 0.6 μM	Cell viability assay	[1]
KG-1 (AML)	4.1 ± 0.5 μM	Cell viability assay	[1]
MV-4-11 (AML)	$3.4 \pm 0.1 \mu M$	Cell viability assay	[1]
THP-1 (AML)	6.0 ± 1.8 μM	Cell viability assay	[1]
In Vivo Efficacy			
Dosage	40 mg/kg	Subcutaneous xenograft mouse model (MV-4-11)	[1]

Note on Ki Value: A specific Ki value for **ZLD115** has not been reported in the reviewed literature. The Ki, or inhibition constant, is a more direct measure of binding affinity than the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation:[5][6][7]



Ki = IC50 / (1 + [S]/Km)

Where:

- [S] is the substrate concentration used in the assay.
- Km is the Michaelis-Menten constant of the substrate for the enzyme.

Researchers can determine the Ki value by performing the FTO enzymatic assay with varying substrate concentrations.

Experimental Protocols FTO Enzymatic Assay (PAGE-based)

This protocol is a general guideline for a Polyacrylamide Gel Electrophoresis (PAGE)-based FTO demethylation assay.

Materials:

- Recombinant human FTO protein
- m6A-containing RNA oligonucleotide substrate (e.g., a short RNA sequence with a single m6A modification)
- ZLD115
- FTO reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 μM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM L-ascorbic acid, 100 μM 2-oxoglutarate)
- Urea-PAGE gel (e.g., 15-20%)
- TBE buffer
- Gel staining solution (e.g., SYBR Gold)
- Nuclease-free water

Procedure:



- Prepare a reaction mixture containing the FTO reaction buffer, the m6A-containing RNA substrate, and the recombinant FTO enzyme.
- Add ZLD115 at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
- Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
- Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide and EDTA).
- Denature the samples by heating at 95°C for 5 minutes.
- · Load the samples onto a urea-PAGE gel.
- Run the gel in TBE buffer until the dye front reaches the bottom.
- Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
- Visualize the gel using a gel documentation system. The demethylated RNA will migrate differently from the methylated RNA.
- Quantify the band intensities to determine the percentage of demethylation and calculate the IC50 value.

Cell Proliferation Assay (MTT)

This protocol describes a general method for assessing the anti-proliferative effects of **ZLD115** on leukemia cell lines using an MTT assay.[8][9][10][11]

Materials:

- Leukemia cell lines (e.g., MOLM13, NB4, MV-4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ZLD115



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well plates
- Microplate reader

Procedure:

- Seed the leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Allow the cells to adhere or stabilize for a few hours or overnight.
- Treat the cells with a serial dilution of **ZLD115**. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate at room temperature for a few hours or overnight, protected from light, to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Mouse Model

This is a general protocol for evaluating the in vivo efficacy of **ZLD115** in a subcutaneous AML xenograft model.[12][13][14]



Materials:

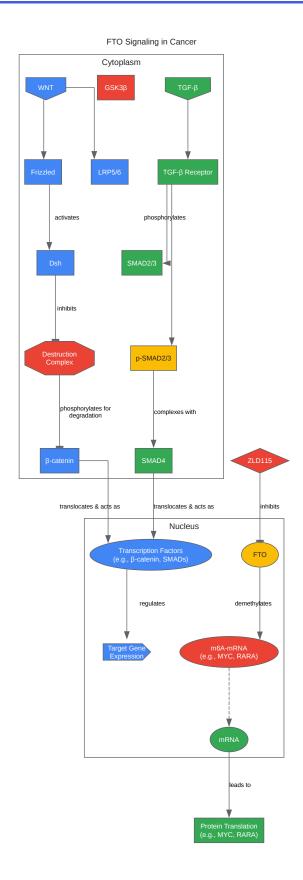
- MV-4-11 human AML cells
- Immunocompromised mice (e.g., female BALB/c nude or NOD/SCID mice)
- Matrigel (optional)
- ZLD115
- Vehicle for ZLD115 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Calipers

Procedure:

- Subcutaneously inject a suspension of MV-4-11 cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- · Monitor the mice for tumor growth.
- When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer ZLD115 (e.g., 40 mg/kg) to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule. Administer the vehicle to the control group.
- Measure the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Mandatory Visualization

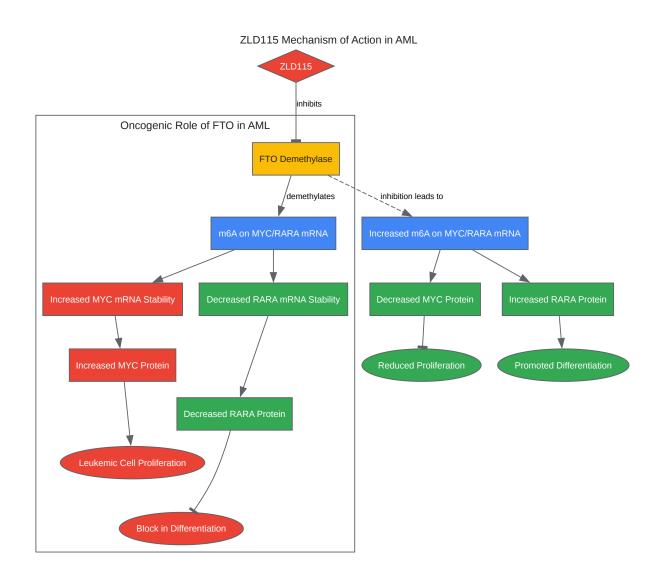




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Caption: FTO's role in WNT and TGF- β signaling pathways.



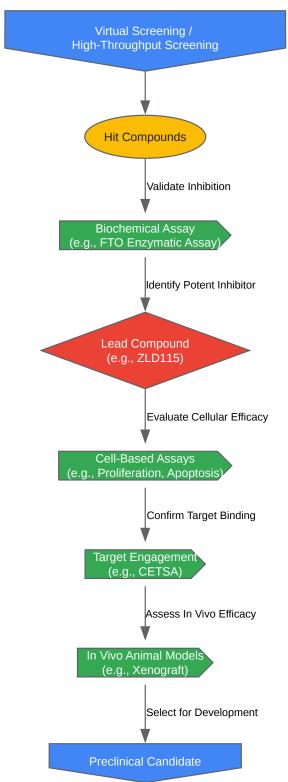


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Caption: **ZLD115**'s mechanism of action in AML.



Experimental Workflow for FTO Inhibitor Evaluation



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